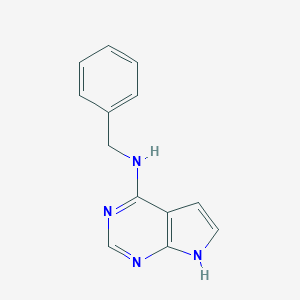

6-Benzylamino-7-deazapurine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-2-4-10(5-3-1)8-15-13-11-6-7-14-12(11)16-9-17-13/h1-7,9H,8H2,(H2,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTDTJWTCBSTMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404394 |

Source

|

| Record name | 6-Benzylamino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60972-04-5 |

Source

|

| Record name | 6-Benzylamino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 7-Deazapurine Scaffold

An In-Depth Technical Guide to the Basic Properties of 6-Benzylamino-7-deazapurine

In the landscape of bioactive molecules, purine analogs represent a cornerstone of therapeutic and research innovation. The substitution of the nitrogen atom at position 7 of the purine ring with a carbon atom gives rise to the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold. This seemingly subtle modification has profound effects, altering the electronic properties and hydrogen-bonding capabilities of the molecule.[1] The resulting increase in the electron density of the five-membered ring and the new potential for substitution at the C7 position can lead to enhanced binding affinity for enzymes and receptors.[1][2]

This compound is a synthetic derivative of this important scaffold. As an analog of the well-known synthetic cytokinin, 6-Benzylaminopurine (BAP), it is primarily recognized for its activity as a plant growth regulator.[3] However, the unique properties conferred by the 7-deaza core suggest a broader potential in drug discovery and chemical biology, a field where 7-deazapurine derivatives are increasingly explored as antiviral and anticancer agents.[1][2][4][5] This guide provides a comprehensive overview of the fundamental properties of this compound, offering insights for researchers in plant science, drug development, and proteomics.

Part 1: Physicochemical and Structural Properties

Understanding the fundamental physicochemical characteristics of a compound is paramount for its effective application, from designing in vitro assays to formulating delivery systems. While specific experimental data for this compound is less abundant than for its purine counterpart BAP, its core properties can be summarized and inferred from available data and the behavior of related structures.

Chemical Structure

The structure consists of a pyrrolo[2,3-d]pyrimidine core with a benzylamino group attached at the C6 position.

Caption: Chemical structure of this compound.

Core Physicochemical Data

The following table summarizes the key quantitative properties of this compound and its structural analog, BAP, for comparative purposes.

| Property | This compound | 6-Benzylaminopurine (BAP) | Rationale/Significance |

| Molecular Formula | C₁₃H₁₂N₄[6] | C₁₂H₁₁N₅[3][7] | Defines the elemental composition and is fundamental for all stoichiometric calculations. |

| Molecular Weight | 224.26 g/mol [6] | 225.25 g/mol [3][7] | Crucial for preparing solutions of known molarity for experimental assays. |

| Appearance | Solid | White to off-white crystalline powder[3][7] | Basic physical state at standard temperature and pressure. |

| Melting Point | 202-206 °C[8] | ~229 °C[7] | An indicator of purity and the strength of intermolecular forces. |

| Solubility | Soluble in Ethyl Acetate and Methanol.[8] | Limited solubility in water (0.06 mg/mL); soluble in acidic or alkaline solutions and DMSO (45 mg/mL).[7][9] | Critical for selecting appropriate solvents for stock solutions and experimental media. The 7-deaza modification may slightly alter polarity compared to BAP. |

| pKa | Data not widely available. | ~10 (strong base)[7] | Influences the ionization state of the molecule at a given pH, which affects solubility, membrane permeability, and receptor binding. Expected to be similar to BAP. |

| CAS Number | 60972-04-5[6][10] | 1214-39-7[3][7] | A unique identifier for chemical substance registration, ensuring unambiguous identification in literature and databases. |

Part 2: Mechanism of Action as a Cytokinin Analog

The primary biological role of this compound is derived from its structural mimicry of natural and synthetic cytokinins.[3][11] Cytokinins are a class of phytohormones that are central regulators of plant growth and development, primarily promoting cell division (cytokinesis), but also influencing shoot and root morphogenesis, leaf senescence, and nutrient mobilization.[12][13]

The cytokinin signal is transduced through a multi-step phosphorelay system, analogous to two-component signaling systems in bacteria.[12][14]

The key steps are:

-

Perception: The cytokinin ligand binds to the extracellular CHASE domain of a transmembrane histidine kinase (AHK) receptor located in the endoplasmic reticulum membrane.[12][14]

-

Signal Initiation: Ligand binding induces receptor dimerization and autophosphorylation of a conserved histidine residue in the kinase domain, using ATP as the phosphate donor.[12]

-

Phosphorelay: The phosphate group is then transferred intramolecularly to an aspartate residue in the receiver domain of the AHK receptor.[12] From there, it is transferred to a conserved histidine on a shuttle protein called a histidine phosphotransfer protein (AHP).[15][16]

-

Nuclear Translocation: The phosphorylated AHP translocates from the cytoplasm into the nucleus.[12][15]

-

Transcriptional Activation: In the nucleus, the AHP transfers the phosphate group to an aspartate residue on a Type-B Arabidopsis Response Regulator (ARR).[12][16] Phosphorylated Type-B ARRs are active transcription factors that bind to the promoters of cytokinin-responsive genes, initiating their transcription.[17]

-

Negative Feedback: Among the genes activated by Type-B ARRs are the Type-A ARRs. Type-A ARRs act as negative regulators of the pathway, providing a feedback loop to attenuate the signal.[15][17]

As an analog, this compound is presumed to initiate this cascade by binding to AHK receptors. The replacement of N7 with a carbon atom may alter the binding kinetics or receptor subtype specificity (e.g., AHK2, AHK3, AHK4) compared to BAP, a phenomenon observed with other BAP derivatives.[18][19] This highlights a key area for future research—elucidating the precise receptor interaction profile of this compound.

Caption: The canonical cytokinin signaling pathway activated by ligands like this compound.

Part 3: Applications in Research and Development

The utility of this compound and its parent scaffold spans multiple scientific domains.

-

Plant Science & Biotechnology: The most direct application is as a synthetic cytokinin in plant tissue culture media.[11] It is used to stimulate cell division, induce shoot formation from callus, and promote the growth of axillary buds, often in conjunction with an auxin.[3][7] Its efficacy relative to BAP in various plant species and culture systems is a valuable area for empirical study.

-

Drug Discovery Scaffold: The 7-deazapurine core is considered a "privileged scaffold" in medicinal chemistry.[1] Marketed drugs like Ruxolitinib (a JAK1/2 inhibitor) and Ribociclib (a CDK4/6 inhibitor) contain the 7-deazapurine core, demonstrating its value in kinase inhibitor design.[2] The benzylamino moiety of this compound provides a vector for synthetic modification, allowing for the creation of compound libraries to screen for inhibitors of protein kinases or other enzyme targets.[5][18]

-

Chemical Biology & Proteomics: As a purine analog, it can be used as a chemical probe to study the binding pockets of ATP-dependent enzymes. Modifications to the benzyl ring or purine core could incorporate tags or photo-crosslinking groups for target identification and validation studies.

Part 4: Experimental Protocol - Tobacco Callus Bioassay for Cytokinin Activity

This protocol provides a robust method for evaluating the cell division-promoting activity of this compound. The principle lies in the fact that tobacco pith callus tissue requires both an auxin and a cytokinin to proliferate.[20] By providing a constant, optimal level of auxin, the growth of the callus becomes dependent on the concentration of the supplied cytokinin.

Workflow Diagram

Caption: Workflow for the tobacco callus cytokinin bioassay.

Step-by-Step Methodology

Causality Statement: This assay is designed to isolate cytokinin activity as the primary variable influencing cell proliferation. All steps must be performed in a laminar flow hood using sterile techniques to prevent microbial contamination, which would invalidate the results.

-

Preparation of Stock Solutions:

-

Auxin Stock (NAA): Prepare a 1 mg/mL stock of α-Naphthaleneacetic acid (NAA) in 1 M NaOH and store at 4°C. Rationale: Auxin is required for cell division in this tissue; NAA is a stable synthetic auxin.

-

Cytokinin Stocks: Prepare 1 mg/mL stock solutions of this compound and BAP (positive control) in DMSO. Store at -20°C. Rationale: DMSO is used to solubilize these poorly water-soluble compounds. A positive control with a known cytokinin is essential for validating the assay's responsiveness.

-

-

Preparation of Culture Medium:

-

Prepare Murashige and Skoog (MS) basal medium, including vitamins and sucrose, according to the manufacturer's instructions.

-

Add NAA from the stock solution to achieve a final concentration of 2 mg/L.

-

Adjust the pH to 5.7-5.8 before adding agar. Rationale: The correct pH is critical for nutrient uptake and medium solidification.

-

Add agar (e.g., 0.8% w/v) and autoclave the medium.

-

-

Plating:

-

Allow the autoclaved medium to cool to approximately 50-60°C. Rationale: This temperature is cool enough to not degrade the heat-labile test compounds but warm enough to remain liquid.

-

Add the cytokinin stock solutions (and a DMSO-only vehicle control) to the molten agar to achieve the desired final concentrations (e.g., a serial dilution from 0.001 to 10 µM).

-

Quickly swirl to mix and dispense ~25 mL of medium into sterile petri dishes. Allow to solidify.

-

-

Explant Preparation and Inoculation:

-

Use stems from aseptically grown tobacco plants (Nicotiana tabacum).

-

Excise internodal stem segments and cut them into smaller sections (~5 mm).

-

Place one explant horizontally on the surface of the prepared medium in each petri dish. Ensure good contact with the agar.

-

-

Incubation and Data Collection:

-

Seal the plates with paraffin film to prevent contamination and desiccation.

-

Incubate the plates in the dark at 25 ± 2°C for 3 to 4 weeks. Rationale: Darkness prevents differentiation and chlorophyll production, ensuring growth is primarily undifferentiated callus.

-

After the incubation period, aseptically remove the callus that has formed on the explant and weigh it to determine the fresh weight.

-

-

Data Analysis (Self-Validation):

-

The negative control (no cytokinin) should show minimal to no callus growth. The positive control (BAP) should show a clear dose-dependent increase in callus mass.

-

Plot the average fresh weight of the callus against the molar concentration of this compound.

-

The resulting dose-response curve can be compared to that of BAP to determine its relative activity. A successful experiment will show reproducible, dose-dependent growth for the active compounds.

-

Part 5: Safety and Handling

As a research chemical, this compound should be handled with appropriate care. Safety data for its close analog, BAP, provides a useful reference for handling procedures.

-

Hazard Identification: Classified as harmful if swallowed (Acute Toxicity 4, Oral). It may cause skin and eye irritation.[21][22]

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[21][23]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[21] Avoid all personal contact.[21] After handling, wash hands thoroughly.[23][24]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[22] Some suppliers recommend storage at -20°C for long-term stability.[13]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[22][23]

Conclusion

This compound stands as a molecule of significant interest at the intersection of plant biology and medicinal chemistry. Its foundational properties as a cytokinin analog provide a clear pathway for its application in plant tissue culture and agricultural research. Concurrently, the privileged 7-deazapurine scaffold upon which it is built offers a validated starting point for the design of novel therapeutics, particularly kinase inhibitors. This guide has provided a technical foundation for understanding its structure, mechanism, and application, empowering researchers to leverage its unique properties in their work. Further investigation into its receptor binding specificity and its efficacy in diverse biological systems will undoubtedly reveal new opportunities for this versatile compound.

References

- Title: cytokinin signaling pathway Source: Molecular Biology URL

- Title: Cytokinin Signalling Pathway Source: YouTube URL

- Title: Cytokinin signaling in plant development Source: Company of Biologists journals URL

- Title: Cytokinin signaling and response regulator protein Source: Wikipedia URL

- Title: Arabidopsis cytokinin signaling pathway Source: PubMed URL

- Title: Pyrrolo[2,3-d]pyrimidine (7-deazapurine)

- Title: Bioassay of Cytokinin Source: Dora Agri-Tech URL

- Title: this compound Source: Unidentified Source URL

- Title: 6-Benzylaminopurine Source: Santa Cruz Biotechnology URL

- Title: this compound AldrichCPR Source: Sigma-Aldrich URL

- Title: Utility of Deazapurines in Drug Discovery Source: PharmaBlock URL

- Title: A Comparative Analysis of 7-Deazapurine Nucleosides as Anticancer Agents Source: Benchchem URL

- Title: Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation Source: MDPI URL

- Title: Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells Source: PubMed URL

- Title: 6-Benzylaminopurine Source: Grokipedia URL

- Source: Chemos GmbH&Co.

- Title: 6-Benzylaminopurine - Safety Data Sheet Source: ChemicalBook URL

- Title: Cytokinin receptor antagonists derived from 6-benzylaminopurine Source: PubMed URL

- Title: 6-Benzylaminopurine - SAFETY DATA SHEET Source: Unidentified Source URL

- Title: 6-Benzylaminopurine Source: Wikipedia URL

- Title: this compound | CAS 60972-04-5 Source: SCBT URL

- Title: 6-Benzylaminopurine | ROS chemical | CAS 1214-39-7 Source: Selleck URL

- Title: 6-Benzylaminopurine (6-BAP; 6-Benzyladenine)

- Title: Plant Growth Regulators - Cytokinins - 6-Benzylaminopurine (BAP)

- Title: CAS No : 60972-04-5 | Product Name : this compound Source: Pharmaffiliates URL

Sources

- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. promotion.pharmablock.com [promotion.pharmablock.com]

- 3. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation [mdpi.com]

- 6. scbt.com [scbt.com]

- 7. grokipedia.com [grokipedia.com]

- 8. labsolu.ca [labsolu.ca]

- 9. selleckchem.com [selleckchem.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. CliniSciences [clinisciences.com]

- 12. youtube.com [youtube.com]

- 13. goldbio.com [goldbio.com]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 16. Arabidopsis cytokinin signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 17. Cytokinin signaling and response regulator protein - Wikipedia [en.wikipedia.org]

- 18. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytokinin receptor antagonists derived from 6-benzylaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bioassay of Cytokinin - Dora Agri-Tech [doraagri.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. fishersci.com [fishersci.com]

- 23. chemos.de [chemos.de]

- 24. 6-Benzylaminopurine - Safety Data Sheet [chemicalbook.com]

The Synthesis of 6-Benzylamino-7-deazapurine: A Technical Guide for Chemical and Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-benzylamino-7-deazapurine, a significant heterocyclic compound in medicinal chemistry. The document details the prevalent synthetic strategy, rooted in the nucleophilic aromatic substitution of a readily available precursor, 6-chloro-7-deazapurine. We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss key reaction parameters and considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this valuable scaffold.

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) framework is a privileged scaffold in the design of bioactive molecules, serving as a crucial analogue of natural purines.[1][2] The replacement of the nitrogen atom at the 7-position with a carbon atom fundamentally alters the electronic properties of the purine system, creating a more electron-rich five-membered ring.[2] This modification allows for greater flexibility in chemical derivatization, particularly at the C7 position, and can lead to enhanced biological activity and improved pharmacokinetic profiles.[2]

Derivatives of 7-deazapurine have demonstrated a broad spectrum of therapeutic potential, including potent cytostatic, antiviral, and antiparasitic activities.[2][3] The title compound, this compound, belongs to a class of N6-substituted purine analogues, which are known to interact with a variety of biological targets, including kinases and G protein-coupled receptors.[4] The synthesis of this and related compounds is therefore of considerable interest to the drug discovery and development community.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and widely adopted approach for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the reactivity of the 6-chloro-7-deazapurine precursor.

The retrosynthetic analysis (Figure 1) highlights the key disconnection at the C6-N bond, leading back to the commercially available starting material, 6-chloro-7-deazapurine (also known as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine), and benzylamine.[4] The electron-withdrawing pyrimidine ring activates the C6 position towards nucleophilic attack, making the displacement of the chloride ion by an amine a thermodynamically favorable process.

Mechanistic Considerations

The core of this synthesis is the SNAr reaction. The mechanism proceeds through a two-step addition-elimination sequence.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electron-deficient C6 carbon of 6-chloro-7-deazapurine. This forms a tetrahedral intermediate, often referred to as a Meisenheimer complex, where the negative charge is delocalized over the electron-withdrawing pyrimidine ring.

-

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group. A base, which can be an excess of the amine nucleophile or an added non-nucleophilic base, facilitates the deprotonation of the nitrogen atom to yield the final product.

The choice of solvent and base is crucial for the success of this reaction. Protic solvents can solvate the leaving group and stabilize the transition state, while aprotic polar solvents can also be effective. The addition of a base is often necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |

| 6-Chloro-7-deazapurine | 153.57 | 3680-69-1 | Commercially available. |

| Benzylamine | 107.15 | 100-46-9 | Reagent grade, freshly distilled if necessary. |

| Triethylamine (TEA) | 101.19 | 121-44-8 | Anhydrous, as a non-nucleophilic base. |

| 2-Propanol (Isopropanol) | 60.10 | 67-63-0 | Anhydrous, as a solvent. |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloro-7-deazapurine (1.0 eq) in anhydrous 2-propanol.

-

Addition of Reagents: To the stirred solution, add benzylamine (1.2 eq) followed by triethylamine (1.5 eq). The triethylamine acts as a scavenger for the hydrochloric acid that is formed during the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C for 2-propanol) and maintain it at this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.

Alternative Conditions: Aqueous Synthesis

Recent studies have explored more environmentally benign reaction conditions. The amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines has been successfully demonstrated in water with a catalytic amount of hydrochloric acid. While benzylamine is more basic than aniline, this approach highlights the potential for greener synthetic routes. For aliphatic and benzylic amines, reactions in water without the addition of acid may also be feasible.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the successful substitution.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Considerations

-

6-Chloro-7-deazapurine: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Benzylamine: Corrosive and causes burns. Use in a well-ventilated fume hood and wear appropriate PPE.

-

Triethylamine: Flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage. Handle in a fume hood.

-

Solvents: 2-Propanol is flammable. Ensure all heating is done using a suitable heating mantle and in a well-ventilated area.

Conclusion

The synthesis of this compound is a straightforward and efficient process that relies on the well-established nucleophilic aromatic substitution reaction. The commercially available starting material, 6-chloro-7-deazapurine, provides a versatile platform for the introduction of a wide range of substituents at the 6-position. The protocol described herein, along with the mechanistic insights and alternative conditions, offers a solid foundation for researchers to produce this valuable compound for further investigation in medicinal chemistry and drug discovery programs.

References

-

Hulpia, F., et al. (2023). Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. Journal of Medicinal Chemistry, 66(15), 10594–10613. [Link]

-

Seela, F., et al. (2005). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters, 7(16), 3441–3444. [Link]

-

Perlíková, P., et al. (2021). Synthesis and Antitrypanosomal Activity of 6-Substituted 7-Methyl-7-deazapurine Nucleosides. ACS Infectious Diseases, 7(4), 917–926. [Link]

-

Huo, L-Q., et al. (2018). The synthesis of 6‐substituted 7‐deazapurines. Journal of Heterocyclic Chemistry, 55(11), 2664-2669. [Link]

-

Hocek, M., et al. (2010). 6-(Het)aryl-7-Deazapurine Ribonucleosides as Novel Potent Cytostatic Agents. Journal of Medicinal Chemistry, 53(4), 1495–1503. [Link]

-

Larhed, M., et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 1(11), 1443–1448. [Link]

-

Abdu, K. (2017). Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Bischlorinated Deazaguanine). Journal of Drug Design and Medicinal Chemistry, 3(1), 1-4. [Link]

-

De Kimpe, N., et al. (2021). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 9, 700735. [Link]

-

Hulpia, F., et al. (2021). 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents. European Journal of Medicinal Chemistry, 225, 113783. [Link]

-

PubChem. (2025). 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. National Center for Biotechnology Information. [Link]

-

Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4- Aminopyrrolo [2, 3-D] Pyrimidine. (2023). ResearchGate. [Link]

-

Seela, F. (2007). Progress in 7-Deazapurine: Pyrrolo[2,3-d]pyrimidine — Ribonucleoside Synthesis. Current Protocols in Nucleic Acid Chemistry. [Link]

-

Mikhailopulo, I. A., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. Molecules, 29(13), 3123. [Link]

-

Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(3), 583-625. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Antitrypanosomal Activity of 6-Substituted 7-Methyl-7-deazapurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Advantage of the 7-Deazapurine Scaffold

An In-depth Technical Guide to 6-Benzylamino-7-deazapurine: Chemical Structure, Synthesis, and Biological Significance

In the landscape of medicinal chemistry and drug development, the purine scaffold is a cornerstone, forming the structural basis of nucleosides and a multitude of enzyme cofactors. However, the strategic modification of this scaffold has given rise to analogs with enhanced therapeutic potential. Among the most successful of these is the pyrrolo[2,3-d]pyrimidine system, also known as 7-deazapurine. By replacing the nitrogen atom at position 7 with a carbon, the electronic properties of the ring system are altered, and a new vector for chemical modification is introduced.[1] This seemingly subtle change can lead to profound differences in biological activity, often resulting in improved binding to target enzymes or altered metabolic stability.[1]

This guide focuses on a specific derivative, This compound , a molecule that combines the 7-deazapurine core with the N6-benzylamino side chain characteristic of synthetic cytokinins. This unique combination makes it a compound of significant interest for researchers in oncology, virology, and chemical biology. As a bioisostere of adenine, the pyrrolo[2,3-d]pyrimidine nucleus is a privileged scaffold for developing ATP-competitive kinase inhibitors.[2] This document serves as a technical resource for researchers, providing a comprehensive overview of its chemical structure, a detailed, field-tested synthesis protocol, and an exploration of its mechanistic basis for biological activity.

Chemical Structure and Physicochemical Properties

This compound, systematically named N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core linked to a benzylamine group at the C4 position (analogous to the C6 position in purine nomenclature).

Caption: 2D structure of this compound.

A summary of the key physicochemical properties is provided below for quick reference.

| Property | Value | Source |

| CAS Number | 60972-04-5 | [Santa Cruz Biotechnology, n.d.] |

| Molecular Formula | C₁₃H₁₂N₄ | [Santa Cruz Biotechnology, n.d.] |

| Molecular Weight | 224.27 g/mol | [Pharmaffiliates, n.d.] |

| Appearance | Tan Solid | [Pharmaffiliates, n.d.] |

| Storage | 2-8°C Refrigerator | [Pharmaffiliates, n.d.] |

| Synonyms | N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | [Pharmaffiliates, n.d.] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the activation of the C4 position of the pyrrolo[2,3-d]pyrimidine core by a halogen, typically chlorine, which serves as an effective leaving group.

The key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a versatile building block used in the synthesis of numerous kinase inhibitors, including Tofacitinib.[3] Its preparation can be accomplished via several multi-step routes, often starting from materials like diethyl malonate.[4] For the purpose of this guide, we will begin with this commercially available intermediate.

The causality of the primary synthetic step is straightforward:

-

Electrophilicity: The pyrimidine ring is electron-deficient, which significantly enhances the electrophilicity of the carbon atoms, particularly C4 and C2.

-

Leaving Group: The chlorine atom at the C4 position is a competent leaving group.

-

Nucleophile: Benzylamine acts as the nitrogen nucleophile, attacking the electrophilic C4 carbon. The reaction is typically facilitated by a non-nucleophilic base to quench the HCl generated in situ, driving the reaction to completion.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a robust and scalable method for the synthesis of this compound from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials and Reagents:

-

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

-

Benzylamine (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

n-Butanol (or another high-boiling point solvent like isopropanol)

-

Diethyl ether or Hexanes (for washing)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

-

Solvent and Reagents Addition: Add n-butanol to create a suspension (approx. 0.1 M concentration). To this suspension, add benzylamine (1.2 eq) followed by DIPEA (1.5 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 118 °C for n-butanol) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Product Isolation: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution upon cooling.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with cold n-butanol and then with diethyl ether or hexanes to remove residual impurities.

-

Drying: Dry the purified solid under vacuum to yield this compound as a tan or off-white solid.

Self-Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activity and Mechanism of Action

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[2] Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

The 7-deazapurine core acts as a bioisosteric mimic of the adenine base of ATP, allowing it to bind competitively to the ATP-binding pocket of various kinases.[5] The N-benzylamino group at the C4 position can then form additional interactions within the active site, contributing to both the potency and selectivity of the inhibition. The absence of the N7 atom, when compared to a standard purine, can improve selectivity and physicochemical properties.[1][6]

While specific target kinases for this compound are not extensively documented in public literature, derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including:

The general mechanism involves the inhibitor occupying the ATP-binding site, preventing the kinase from binding its natural substrate and phosphorylating downstream targets, thereby interrupting the signaling cascade.

Caption: ATP-competitive inhibition of a signaling kinase.

Quantitative Biological Data of Related Compounds

| Compound Class | Target(s) | Reported Activity (IC₅₀) | Cell Line | Reference |

| 7-Deazapurine-isatin hybrids | VEGFR-2, EGFR, CDK-2, Aurora-A | 110-380 nM | MCF-7, A549, etc. | [Novel 7-Deazapurine... (2023)] |

| 6-(Het)aryl-7-deazapurine ribonucleosides | M. tuberculosis Adenosine Kinase | Potent and selective inhibitors | N/A (Enzymatic) | [2-Substituted 6-(Het)aryl... (2015)] |

| 7-Deazapurine derivatives | Troponin I-Interacting Kinase (TNNI3K) | Potent and selective | N/A (Enzymatic) | [Identification of Purines... (n.d.)] |

| Halogenated benzohydrazide derivatives | Multiple Tyrosine Kinases | Potent anticancer activity | Various | [Discovery of New Pyrrolo... (2023)] |

Note: The data presented is for related analogs and is intended to illustrate the potential of the this compound scaffold. Direct activity of the title compound may vary.

Conclusion and Future Directions

This compound is a synthetically accessible molecule built upon the privileged pyrrolo[2,3-d]pyrimidine scaffold. Its structure as a bioisostere of N⁶-benzyladenine suggests significant potential as a modulator of ATP-dependent enzymes, particularly protein kinases. The robust synthesis via nucleophilic aromatic substitution makes it and its derivatives readily available for biological screening and lead optimization campaigns.

For researchers in drug discovery, this compound represents a valuable starting point. Future investigations should focus on:

-

Broad Kinase Profiling: Screening the compound against a comprehensive panel of kinases to identify specific, high-affinity targets.

-

Structural Biology: Obtaining co-crystal structures of the compound with target kinases to elucidate the precise binding mode and guide structure-activity relationship (SAR) studies.

-

SAR Exploration: Synthesizing analogs with modifications to the benzyl ring and the pyrrole moiety to optimize potency, selectivity, and pharmacokinetic properties.

As our understanding of kinase-driven diseases continues to expand, scaffolds like this compound will remain critical tools for developing the next generation of targeted therapeutics.

References

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Available at: [Link]

-

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (2025). ResearchGate. Available at: [Link]

-

Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. (2023). PubMed. Available at: [Link]

-

2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. (2015). PubMed. Available at: [Link]

-

The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). National Institutes of Health (NIH). Available at: [Link]

-

Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K). (n.d.). ACS Publications. Available at: [Link]

-

Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central. Available at: [Link]

-

Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (n.d.). PubMed. Available at: [Link]

-

Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017). PubMed Central. Available at: [Link]

-

This compound. (n.d.). Pharmaffiliates. Available at: [Link]

-

Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Available at: [Link]

Sources

- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. promotion.pharmablock.com [promotion.pharmablock.com]

- 8. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Mechanism of action of 6-Benzylamino-7-deazapurine

An In-Depth Technical Guide to the Mechanism of Action of 6-Benzylamino-7-deazapurine

Executive Summary

This compound is a synthetic compound belonging to the 7-deazapurine class of molecules. This guide elucidates its mechanism of action, primarily as a multi-targeted protein kinase inhibitor. The 7-deazapurine scaffold serves as a versatile platform for designing inhibitors that target the ATP-binding site of various kinases. By competitively inhibiting these enzymes, this compound can modulate multiple cellular signaling pathways, leading to anti-proliferative effects, cell cycle arrest, and induction of apoptosis. This document provides a comprehensive overview of its molecular interactions, cellular consequences, and the experimental methodologies used to characterize its activity, aimed at researchers and professionals in drug development.

Introduction: The 7-Deazapurine Scaffold

The 7-deazapurine core is a modification of the naturally occurring purine structure, where the nitrogen at position 7 is replaced by a carbon atom. This alteration provides a unique chemical scaffold that has been extensively explored for the development of potent and selective kinase inhibitors[1]. The benzylamino group at the 6-position of the purine ring is a key feature that contributes to the biological activity of this compound, influencing its binding affinity and selectivity towards specific kinase targets. Compounds based on this scaffold have shown promise in targeting a variety of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer[2][3].

Core Mechanism of Action: Multi-Kinase Inhibition

The primary mechanism of action for this compound and its analogs is the inhibition of protein kinases. These enzymes play a pivotal role in cell signaling by catalyzing the phosphorylation of specific substrate proteins.

A Privileged Scaffold for Kinase Inhibition

The 7-deazapurine structure is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to mimic the adenine core of ATP, the natural substrate for kinases. This mimicry allows 7-deazapurine derivatives to bind to the highly conserved ATP-binding pocket of these enzymes. Strategic modifications, such as the addition of a benzylamino group at the 6-position, enable interactions with the hydrophobic regions of the ATP-binding site, which can enhance both the potency and selectivity of the inhibitor[1].

Postulated Primary Kinase Targets

While specific high-throughput screening data for this compound is not extensively published, based on the activity of closely related 7-deazapurine derivatives, it is postulated to inhibit a range of kinases, including those involved in cell cycle regulation and oncogenic signaling pathways. These may include:

-

Cyclin-Dependent Kinases (CDKs): Several 6-benzylaminopurine derivatives have demonstrated inhibitory activity against CDKs, such as CDK2[4][5]. Inhibition of CDKs disrupts the normal progression of the cell cycle, leading to cell cycle arrest.

-

Receptor Tyrosine Kinases (RTKs): Derivatives of 7-deazapurine have been shown to inhibit RTKs like EGFR, HER2, and VEGFR2, which are key drivers of cancer cell proliferation, survival, and angiogenesis[3].

-

Other Serine/Threonine and Tyrosine Kinases: The broader class of 7-deazapurine compounds has been found to inhibit kinases such as TNNI3K, TrkA, CK1δ, and DYRK1A/1B[1][6].

The multi-targeted nature of these compounds suggests that they can simultaneously modulate multiple signaling pathways within cancer cells, potentially leading to more effective anti-cancer therapies[2].

Molecular Interactions within the ATP-Binding Pocket

The inhibitory action of this compound is achieved through competitive binding to the ATP pocket of kinases. The purine-like core forms hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor. The benzyl group at the 6-position can then extend into a hydrophobic pocket, further stabilizing the inhibitor-enzyme complex.

Experimental Protocols for Mechanistic Elucidation

To characterize the mechanism of action of this compound, a series of in vitro and cell-based assays are typically employed.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency of this compound against a panel of purified kinases.

Methodology:

-

Reagents: Purified kinase, appropriate substrate, ATP, this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well plate, add the kinase, its substrate, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the kinase. e. Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

-

Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Reagents: Cancer cell line, culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours). c. Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilizing agent. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 value (the concentration of inhibitor that causes 50% growth inhibition).

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Reagents: Cancer cell line, culture medium, this compound, propidium iodide (PI) staining solution, and RNase A.

-

Procedure: a. Treat cells with this compound for a specified time. b. Harvest the cells and fix them in cold ethanol. c. Resuspend the fixed cells in PI staining solution containing RNase A. d. Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary

| Kinase Target (representative for 7-deazapurine class) | IC50 (nM) (for related compounds) | Reference |

| EGFR | Varies | [3] |

| HER2 | Varies | [3] |

| VEGFR2 | Varies | [3] |

| CDK2 | Varies | [3] |

Conclusion and Future Directions

This compound is a promising molecule within the 7-deazapurine class of kinase inhibitors. Its mechanism of action is centered on the inhibition of multiple protein kinases, leading to anti-proliferative effects through the induction of cell cycle arrest and apoptosis. Further research is warranted to fully elucidate its specific kinase inhibitory profile and to evaluate its therapeutic potential in preclinical models of cancer and other diseases driven by aberrant kinase activity.

References

- Bentham Science Publisher. (n.d.). 3D-QSAR Assisted Design of Novel 7-Deazapurine Derivatives as TNNI3K Kinase Inhibitors Using Molecular Docking and Molecular Dynamics Simulation.

- BenchChem. (2025). Application Notes and Protocols: 7-Deazapurine Derivatives as a Versatile Scaffold for Kinase Inhibition Studies.

-

Al-Ostoot, F. H., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5869. Retrieved from [Link]

- MDPI. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation.

- BenchChem. (2025). Evaluating the Selectivity of 7-Deazapurine-Based Kinase Inhibitors: A Comparative Guide.

-

Dolezal, K., et al. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 14(3), 875-884. Retrieved from [Link]

- Biosynth. (n.d.). This compound.

- E-Journal of Chemistry. (n.d.). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants.

-

ResearchGate. (2025). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

Biological activity of 6-Benzylamino-7-deazapurine

An In-Depth Technical Guide to the Biological Activity of 6-Benzylamino-7-deazapurine and Its Analogs

Abstract

This technical guide provides a comprehensive overview of the biological activities associated with the 7-deazapurine scaffold, with a particular focus on this compound. While direct extensive research on this specific molecule is emerging, this document synthesizes data from closely related 6-substituted purines and other 7-deazapurine derivatives to project its therapeutic potential. We will explore the foundational role of 6-benzylaminopurine (BAP) as a synthetic cytokinin and anticancer agent, and extrapolate how the replacement of nitrogen with carbon at the 7-position modulates these activities. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships, mechanisms of action, and experimental protocols relevant to this promising class of compounds.

Introduction: The Significance of the 7-Deazapurine Scaffold

Purine analogs are a cornerstone of modern pharmacology, with applications ranging from antiviral to anticancer therapies. The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, an analog of the naturally occurring purine ring system where the nitrogen at position 7 is replaced by a carbon, has garnered significant attention. This substitution fundamentally alters the electronic properties of the purine ring, creating a more electron-rich five-membered ring. This modification allows for novel substitutions at the C7 position, potentially leading to enhanced binding to enzymatic targets and improved pharmacokinetic profiles.

6-Benzylaminopurine (BAP), a well-known synthetic purine analog, serves as a critical reference compound. It is a first-generation cytokinin that plays a vital role in plant growth and development by stimulating cell division.[1][2] Beyond its agricultural applications, BAP and its derivatives have demonstrated notable anticancer properties, primarily through the inhibition of cyclin-dependent kinases (CDKs).[3][4] This guide will delve into the biological activities of the 7-deazapurine counterpart, this compound, by examining the established knowledge of BAP and the growing body of research on other 7-deazapurine derivatives.

Synthesis of this compound and Related Compounds

The synthesis of 6-substituted purines like BAP is typically achieved through the condensation of 6-chloropurine with the corresponding amine, in this case, benzylamine.[3] A general laboratory-scale synthesis of 6-benzylaminopurine involves reacting adenine with sodium benzylate in benzyl alcohol.[5][6]

For 7-deazapurine derivatives, synthetic strategies often involve the construction of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization. A common approach for introducing substituents at the 6- and 7-positions is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7]

General Synthetic Workflow for 7-Substituted 7-Deazapurine Analogs

Caption: Generalized synthetic workflow for 7-substituted 7-deazapurine analogs.

Biological Activities of this compound and Its Analogs

The biological profile of this compound can be inferred from the activities of its parent compound, BAP, and other documented 7-deazapurine derivatives.

Cytokinin Activity

6-Benzylaminopurine is a potent synthetic cytokinin, a class of plant hormones that promote cell division and influence various developmental processes.[2][8] Its effects include stimulating fruit richness, promoting lateral shoot formation, and delaying senescence.[2][5] The cytokinin activity of BAP and its derivatives is typically evaluated using classical bioassays such as the tobacco callus, wheat leaf senescence, and Amaranthus bioassays.[3][4]

The replacement of N7 with a carbon atom in the purine ring of BAP to form this compound is expected to modulate its cytokinin activity. Research on cytokinin receptor antagonists derived from BAP has shown that modifications to the purine ring can significantly alter the compound's interaction with cytokinin receptors like AHK3 and CRE1/AHK4 in Arabidopsis.[9] It is plausible that this compound may exhibit altered cytokinin receptor binding affinity or even act as a cytokinin antagonist.

Anticancer and Cytotoxic Activity

A significant area of research for BAP derivatives is their potential as anticancer agents.[3] The antiproliferative effects of many BAP derivatives are attributed to their ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3][4] Several studies have demonstrated a positive correlation between the CDK inhibitory effects of BAP derivatives and their cytotoxicity in cancer cell lines.[3]

The 7-deazapurine scaffold itself is a promising framework for the development of novel anticancer agents. For instance, 7-hetaryl-7-deazaadenosine derivatives have shown potent cytostatic effects by being incorporated into both RNA and DNA in cancer cells, leading to inhibition of protein synthesis and DNA damage.[10] Given the established anticancer potential of both the BAP and 7-deazapurine moieties, this compound is a compelling candidate for anticancer drug development.

Table 1: In Vitro Cytotoxicity of 6-Benzylaminopurine Platinum(II) Derivatives [1]

| Compound | Cell Line | IC50 (µM) |

| Complex 1 | HOS | 17.4 ± 2.0 |

| MCF7 | 15.1 ± 6.8 | |

| A2780cis | 15.6 ± 4.0 | |

| Complex 2 | HOS | 14.8 ± 2.1 |

| MCF7 | 13.6 ± 5.2 | |

| A2780cis | 12.9 ± 3.7 | |

| Complex 6 | MCF7 | 19.0 ± 6.6 |

| A2780 | 6.4 ± 0.1 | |

| A2780cis | 5.6 ± 1.7 |

Data represents the half-maximal inhibitory concentration (IC50) and is presented as mean ± standard deviation.

Kinase Inhibitory Activity

The mechanism of anticancer activity for many purine analogs is through the inhibition of protein kinases. For BAP derivatives, a primary target is CDK2.[3] The 7-deazapurine scaffold has also been explored for kinase inhibition. For example, 7-deaza-6-benzylthioinosine analogues have been identified as potent inhibitors of adenosine kinase from Toxoplasma gondii.[11] Structure-activity relationship studies of these compounds revealed that the 7-deazapurine motif provides flexibility to the 6-benzylthio group, allowing for better fitting into the enzyme's hydrophobic pocket.[11] This suggests that the 7-deazapurine core in this compound could similarly influence its binding to various kinases.

Caption: Mechanism of kinase inhibition by this compound analogs.

Antiviral Activity

The 7-deazapurine scaffold has emerged as a valuable platform for the development of antiviral agents. Nucleoside derivatives of 7-deazapurine have shown activity against a range of viruses, including Dengue virus (DENV) and influenza A virus.[10][12] For instance, a series of 7-deazapurine nucleoside derivatives were designed and synthesized as potential anti-DENV agents, with some compounds showing potent inhibition of DENV replication.[12] Similarly, certain 6-methyl-7-substituted-7-deazapurine nucleoside analogs have demonstrated significant anti-influenza A activity.[10]

While direct antiviral data for this compound is not yet available, ribonucleoside derivatives of 6-benzylaminopurine have shown antiviral activity against human enterovirus EV-A71, although with some cytotoxicity.[13][14] The combination of the 6-benzylamino group with the 7-deazapurine core could lead to novel antiviral compounds with improved efficacy and safety profiles.

Table 2: Anti-Dengue Virus Activity of a 7-Deazapurine Nucleoside Derivative (Compound 6e) [12]

| Parameter | A549 Cells | HepG2 Cells |

| EC50 (µM) | 2.081 ± 1.102 | - |

| CC50 (µM) | 150.06 ± 11.42 | 146.47 ± 11.05 |

| Selectivity Index (SI) | 72.11 | 63.7 |

EC50: half-maximal effective concentration; CC50: half-maximal cytotoxic concentration.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Sources

- 1. Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]

- 3. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Benzylaminopurine: Synthesis and Uses_Chemicalbook [chemicalbook.com]

- 9. Cytokinin receptor antagonists derived from 6-benzylaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity reduction by O-nicotinoylation of antiviral 6-benzylaminopurine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Genesis of a Cytokinin Analog: A Technical History of 6-Benzylamino-7-deazapurine

An In-depth Guide for Researchers in Plant Biology and Drug Discovery

Abstract

This technical guide delves into the discovery and history of 6-Benzylamino-7-deazapurine, a significant analog of the synthetic cytokinin 6-benzylaminopurine (BAP). Born from the foundational era of plant hormone research, the synthesis of this molecule was a direct inquiry into the structure-activity relationships that govern cytokinin function. By replacing the nitrogen atom at the 7-position of the purine ring with a carbon, researchers sought to unravel the precise molecular interactions essential for plant cell division and growth. This document traces the scientific lineage of this compound, from the pioneering work on cytokinins to the specific synthetic methodologies developed for its creation. It further explores the early biological evaluations that defined its activity and the subsequent research that has expanded its relevance into fields beyond plant science, including potential therapeutic applications. Detailed experimental protocols, comparative biological activity data, and a historical perspective provide a comprehensive resource for scientists engaged in the study of purine analogs and their multifaceted biological roles.

Introduction: The Quest to Understand Plant Growth and the Rise of Cytokinins

The mid-20th century marked a revolutionary period in plant biology, characterized by the discovery of chemical messengers that orchestrate plant growth and development. A pivotal moment in this era was the identification of cytokinins, a class of N6-substituted purine derivatives that play a crucial role in stimulating cell division (cytokinesis). The journey began with the seminal work of Folke Skoog and his colleagues, who in the 1950s, isolated kinetin from autoclaved herring sperm DNA and demonstrated its profound ability to induce cell division in plant tissue cultures.

This discovery ignited a fervent search for other molecules with similar activity, leading to the synthesis of numerous purine analogs. Among the most potent and widely studied of these synthetic cytokinins was 6-benzylaminopurine (BAP). The elucidation of BAP's powerful growth-promoting effects solidified the importance of the N6-benzyl substituent and the purine core in cytokinin function. However, the precise contribution of each atom within the purine ring to the biological activity remained a subject of intense investigation. This scientific curiosity set the stage for the systematic modification of the purine scaffold, giving rise to a new class of compounds: the 7-deazapurine analogs.

The core rationale behind the synthesis of 7-deazapurine analogs was to probe the significance of the nitrogen atom at the 7-position (N7) of the purine ring. By replacing this nitrogen with a carbon atom, researchers could assess its role in receptor binding and downstream signaling. This compound, also known by its chemical name N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, emerged as a key molecule in this line of inquiry, offering a direct comparison to its well-characterized purine counterpart, BAP.

The Discovery and First Synthesis of this compound

While the exact first synthesis of this compound is not prominently documented in a single landmark publication, its creation can be understood as a logical progression in the field of cytokinin research. The general synthetic strategy for 6-substituted-7-deazapurines follows a well-established chemical pathway analogous to that of their purine counterparts: the condensation of a halogenated 7-deazapurine core with a corresponding amine.

The foundational synthesis of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold laid the groundwork for the creation of its various derivatives. The key precursor for this compound is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The synthesis of this intermediate and its subsequent reaction with benzylamine represents the most probable route for the initial preparation of the title compound.

Conceptual Synthetic Pathway

The logical synthesis of this compound is a nucleophilic substitution reaction. This process involves the displacement of a leaving group, typically a halogen, from the C4 position of the pyrrolo[2,3-d]pyrimidine ring by benzylamine.

Caption: Conceptual synthetic pathway for this compound.

Early Biological Evaluation and Cytokinin Activity

The primary impetus for the synthesis of this compound was to assess its cytokinin activity in comparison to BAP. Early bioassays for cytokinin activity typically involved measuring the stimulation of cell division in plant callus cultures, such as tobacco pith callus, or the inhibition of senescence in detached leaves.

Initial studies on 6-substituted 7-deazapurines revealed that many of these compounds indeed possessed significant cytokinin activity. This demonstrated that the nitrogen atom at the 7-position of the purine ring was not an absolute requirement for biological function. However, the potency of these analogs often varied compared to their purine counterparts, providing valuable insights into the structure-activity relationships of cytokinins.

Evolution of Research and Broader Biological Significance

While the initial focus of this compound research was on its role as a plant growth regulator, the broader class of 7-deazapurine derivatives has since been explored for a wide range of therapeutic applications. The pyrrolo[2,3-d]pyrimidine scaffold is now recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antiviral, antitumor, and anti-inflammatory properties.

Research has shown that 7-deazapurine analogs can act as inhibitors of various kinases, enzymes that play critical roles in cell signaling pathways. This has led to the investigation of compounds like this compound and its derivatives as potential anticancer agents. For instance, some studies have explored the cytotoxic effects of novel pyrrolo[2,3-d]pyrimidine derivatives on various cancer cell lines.

Experimental Protocols

The following provides a representative, detailed methodology for the synthesis of this compound, based on established procedures for the synthesis of analogous 6-substituted pyrrolo[2,3-d]pyrimidines.

Synthesis of this compound

Objective: To synthesize this compound via nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with benzylamine.

Materials:

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine

-

Benzylamine

-

Triethylamine

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.2 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Characterization: Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid. Confirm the structure and purity of the compound using analytical techniques such as NMR spectroscopy and mass spectrometry.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key properties of this compound.

| Property | Value |

| Chemical Name | N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

| Synonyms | This compound |

| CAS Number | 60972-04-5 |

| Molecular Formula | C₁₃H₁₂N₄ |

| Molecular Weight | 224.27 g/mol |

| Appearance | Tan Solid |

| Storage Temperature | 2-8°C |

Conclusion

The discovery and study of this compound represent a classic example of curiosity-driven research in the field of chemical biology. What began as a systematic investigation into the structure-activity relationships of plant hormones has contributed to a much broader understanding of the biological significance of the 7-deazapurine scaffold. The journey of this molecule from a simple analog of a plant growth regulator to a compound of interest in medicinal chemistry underscores the interconnectedness of different scientific disciplines. For contemporary researchers, the history of this compound serves as a powerful reminder of how fundamental studies into the mechanisms of life can pave the way for unforeseen applications with the potential to address a wide array of biological challenges.

References

- A series of new pyrrole derivatives, pyrrolo[2,3-d]pyrimidine derivatives, pyrrolotriazolopyrimidines and pyrrolotetrazolopyrimidines were synthesized. The evaluation of their antimicrobial activities against Staphylococcus aureus, Escherichia coli, and Candida albicans were carried out. Pyrrolo[2,3-d]pyrimidines 3a-d, 7a,e, 11d exhibited excellent activity against C. albicans with MIC 0.31-0.62 mg/mL. These compounds displayed better antifungal activity than that of standard drug (fluconazole with MIC 1

Physical and chemical properties of 6-Benzylamino-7-deazapurine

An In-depth Technical Guide to 6-Benzylamino-7-deazapurine

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (CAS 60972-04-5), a significant pyrrolo[2,3-d]pyrimidine derivative. As a structural analog of the well-known cytokinin 6-Benzylaminopurine (BAP), the substitution of nitrogen with carbon at the 7-position of the purine ring imparts unique characteristics to the molecule. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical identity, physicochemical parameters, synthesis, and potential therapeutic applications, particularly in oncology. We will explore its mechanism of action, supported by established experimental protocols and data, to provide a foundational resource for future research and development endeavors.

Chemical Identity and Molecular Structure

This compound, systematically known as 4-Benzylamino-1H-pyrrole[2,3-d]pyrimidine, is a heterocyclic aromatic compound.[1] The core structure is a 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, which is functionally and structurally analogous to adenine. A benzylamino group is attached at the 6-position (C4 of the pyrimidine ring). This modification is critical to its biological activity.

Caption: Proposed mechanism of kinase inhibition by this compound.

Experimental Protocols: In Vitro Cytotoxicity Assessment

To evaluate the anticancer potential of this compound, a robust and standardized method is required. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a gold-standard method for in vitro cytotoxicity screening.

####[2][3] Principle of the MTT Assay

The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The a[3]mount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of cell viability after exposure to the test compound.

Step-by-Step Methodology

-

Cell Seeding:

-

Culture human cancer cells (e.g., pancreatic, colon) to ~80% confluency.

-

Trypsinize, count, and dilute the cells to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well microplate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Note that for some purine analogs, moisture-contaminated DMSO may reduce solubility. *[4] Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization and Data Acquisition:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Workflow Diagram

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.

Safety, Handling, and Storage

Hazard Identification

Based on available safety data, this compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed (Acute Toxicity 4, Oral). Stand[5]ard laboratory precautions should be taken.

-

Hazard Code: H302 (Harmful if swallowed)

-

[5]Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P262 (Do not get in eyes, on skin, or on clothing).

####[1] Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

-

Long-Term Storage: It is recommended to store the solid compound at temperatures below -15°C.

[1]

Conclusion

This compound is a pyrrolo[2,3-d]pyrimidine with significant potential as a lead compound in drug discovery, particularly in the field of oncology. Its unique structure, derived from the substitution of a carbon for nitrogen at the 7-position of the purine ring, confers distinct chemical and biological properties. This guide has provided a detailed summary of its physicochemical characteristics, a viable synthesis route, and insights into its biological activity and mechanism of action. The provided experimental protocol for cytotoxicity testing serves as a practical starting point for researchers aiming to validate its antiproliferative effects. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- Dolezal, K., Popa, I., Krystof, V., Spíchal, L., Fojtíková, M., Holub, J., Lenobel, R., Schmülling, T., & Strnad, M. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 14(3), 875–884.

- Hocek, M., et al. (2015). Synthesis and biological profiling of 6- or 7-(het)aryl-7-deazapurine 4'-C-methylribonucleosides. Bioorganic & Medicinal Chemistry, 23(23), 7563-7575.

- Knape, M., et al. (2011). Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hepatocytes. European Journal of Medicinal Chemistry, 46(9), 4489-4496.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

-

PubChem. (n.d.). Benzylaminopurine. Retrieved from [Link]

-

Wikipedia. (n.d.). 6-Benzylaminopurine. Retrieved from [Link]

-

AERU. (n.d.). 6-benzyladenine (Ref: ABG-3191). Retrieved from [Link]

-